molecular formula C5H5FN4O B1344306 3-Amino-6-fluoropyrazine-2-carboxamide CAS No. 356783-42-1

3-Amino-6-fluoropyrazine-2-carboxamide

Cat. No. B1344306
M. Wt: 156.12 g/mol
InChI Key: RWRZZYCKWGVSNS-UHFFFAOYSA-N
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Patent
US06800629B2

Procedure details

In 1 mL of methanol was dissolved 10 mg of methyl 3-amino-6-fluoro-2-pyrazinecarboxylate. After adding 1 mL of 25% aqueous ammonia at room temperature, the mixture thus formed was stirred for 4.5 hours. After removing the solvent under reduced pressure, diethyl ether was added to the residue, and the deposited precipitate was filtered off. Thus, 4 mg of 3-amino-6-fluoro-2-pyrazinecarboxamide was obtained as a light yellow-colored solid product.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
methyl 3-amino-6-fluoro-2-pyrazinecarboxylate
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=O)=[N:4][C:5]([F:8])=[CH:6][N:7]=1.[NH3:13]>CO>[NH2:1][C:2]1[C:3]([C:9]([NH2:13])=[O:11])=[N:4][C:5]([F:8])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N
Step Two
Name
methyl 3-amino-6-fluoro-2-pyrazinecarboxylate
Quantity
10 mg
Type
reactant
Smiles
NC=1C(=NC(=CN1)F)C(=O)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus formed
CUSTOM
Type
CUSTOM
Details
After removing the solvent under reduced pressure, diethyl ether
ADDITION
Type
ADDITION
Details
was added to the residue
FILTRATION
Type
FILTRATION
Details
the deposited precipitate was filtered off

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC=1C(=NC(=CN1)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.